Cas no 2090740-32-0 (Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate)

Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate is a fluorinated ester derivative featuring a hydroxypiperidine moiety, offering unique reactivity and structural versatility in synthetic chemistry. The difluoroacetate group enhances electrophilic character, facilitating nucleophilic substitution or coupling reactions, while the 3-hydroxypiperidine scaffold provides a chiral center and hydrogen-bonding capability, useful in asymmetric synthesis or medicinal chemistry applications. This compound serves as a valuable intermediate for constructing complex molecules, particularly in pharmaceutical research, where fluorinated motifs and heterocyclic frameworks are often sought for their metabolic stability and bioactivity. Its bifunctional nature allows for further derivatization at both the ester and hydroxyl groups, enabling diverse synthetic pathways.
Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate structure
2090740-32-0 structure
Product name:Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
CAS No:2090740-32-0
MF:C8H13F2NO3
MW:209.190529584885
CID:5951252
PubChem ID:131444288

Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2090740-32-0
    • Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
    • EN300-6747198
    • Inchi: 1S/C8H13F2NO3/c1-14-6(12)8(9,10)7(13)3-2-4-11-5-7/h11,13H,2-5H2,1H3
    • InChI Key: IRDNRHKNJIENGI-UHFFFAOYSA-N
    • SMILES: FC(C(=O)OC)(C1(CNCCC1)O)F

Computed Properties

  • Exact Mass: 209.08634960g/mol
  • Monoisotopic Mass: 209.08634960g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 58.6Ų

Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6747198-5.0g
methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
2090740-32-0 95.0%
5.0g
$2981.0 2025-03-13
Enamine
EN300-6747198-2.5g
methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
2090740-32-0 95.0%
2.5g
$2014.0 2025-03-13
Enamine
EN300-6747198-10.0g
methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
2090740-32-0 95.0%
10.0g
$4421.0 2025-03-13
Enamine
EN300-6747198-0.1g
methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
2090740-32-0 95.0%
0.1g
$904.0 2025-03-13
Enamine
EN300-6747198-0.25g
methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
2090740-32-0 95.0%
0.25g
$946.0 2025-03-13
Enamine
EN300-6747198-0.5g
methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
2090740-32-0 95.0%
0.5g
$987.0 2025-03-13
Enamine
EN300-6747198-0.05g
methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
2090740-32-0 95.0%
0.05g
$864.0 2025-03-13
Enamine
EN300-6747198-1.0g
methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
2090740-32-0 95.0%
1.0g
$1029.0 2025-03-13

Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate Related Literature

Additional information on Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate

Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate (CAS No. 2090740-32-0): An Overview

Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate (CAS No. 2090740-32-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of a difluoroacetate moiety and a hydroxypiperidine ring, which contribute to its potential therapeutic applications.

The chemical structure of Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate is particularly noteworthy due to its combination of fluorine atoms and a hydroxyl group. Fluorine atoms are known for their ability to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which are crucial for drug design. The hydroxyl group on the piperidine ring adds further complexity and reactivity, potentially enhancing the compound's biological activity.

Recent studies have explored the pharmacological properties of Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate in various biological systems. One notable area of research is its potential as a modulator of ion channels and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding to specific ion channels, which could be leveraged for the development of novel therapeutic agents for neurological disorders.

In addition to its potential as an ion channel modulator, Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate has also shown promise in preclinical studies for its anti-inflammatory properties. Research conducted at the University of California, San Francisco, revealed that this compound effectively inhibits the production of pro-inflammatory cytokines in vitro and in vivo. These findings suggest that it could be a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate has been optimized through various synthetic routes to improve yield and purity. One efficient method involves the reaction of 3-hydroxypiperidine with difluoroacetyl chloride followed by methylation. This synthetic pathway has been detailed in several peer-reviewed articles and patents, providing a robust foundation for large-scale production.

Clinical trials are currently underway to evaluate the safety and efficacy of Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate. Early-phase trials have shown promising results with no significant adverse effects reported at therapeutic doses. These trials are crucial for advancing our understanding of the compound's pharmacokinetics and pharmacodynamics in human subjects.

The potential applications of Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate extend beyond its immediate therapeutic uses. Its unique chemical structure makes it an excellent candidate for further derivatization and optimization. Researchers are exploring modifications to the difluoroacetate moiety and the piperidine ring to enhance its potency and selectivity for specific targets.

In conclusion, Methyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate (CAS No. 2090740-32-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an exciting area of ongoing investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in the development of novel treatments for various diseases.

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